Chlorhydrate d'azelastine

Vue d'ensemble

Description

Le chlorhydrate d'azélastine est un antihistaminique de deuxième génération principalement utilisé pour traiter la rhinite allergique et la conjonctivite allergique. Il est disponible sous diverses formes, y compris les sprays nasaux et les gouttes ophtalmiques. Le chlorhydrate d'azélastine agit en bloquant les récepteurs H1 de l'histamine, empêchant ainsi la libération de médiateurs inflammatoires tels que l'histamine, responsables des symptômes allergiques .

Applications De Recherche Scientifique

Azelastine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.

Biology: Investigated for its effects on cellular processes such as apoptosis and autophagy.

Medicine: Extensively studied for its efficacy in treating allergic conditions and its potential antiviral properties against respiratory viruses like SARS-CoV-2 .

Industry: Used in the formulation of nasal sprays and eye drops for commercial use .

Mécanisme D'action

Target of Action

Azelastine hydrochloride primarily targets the histamine H1-receptors . These receptors play a crucial role in mediating allergic reactions, including inflammation and bronchoconstriction.

Mode of Action

Azelastine hydrochloride acts as an antagonist at histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby mitigating the allergic response .

Biochemical Pathways

Azelastine hydrochloride affects several biochemical pathways related to inflammation and allergic reactions. It has demonstrated a wide range of pharmacologic effects on chemical mediators of inflammation, including leukotrienes, kinins, and platelet-activating factor . By inhibiting these mediators, azelastine hydrochloride can reduce inflammation and alleviate allergy symptoms .

Pharmacokinetics

Azelastine hydrochloride exhibits a bioavailability of 40% when administered intranasally . It reaches peak plasma concentrations within 2-3 hours of administration . The compound is metabolized into an active metabolite, desmethylazelastine . The elimination half-life of azelastine hydrochloride is approximately 22 hours , indicating a relatively long duration of action.

Result of Action

The antagonistic action of azelastine hydrochloride on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes a reduction in symptoms such as rhinorrhea, sneezing, nasal pruritus, and itchy eyes associated with allergic conjunctivitis . The onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions .

Analyse Biochimique

Biochemical Properties

Azelastine hydrochloride exhibits histamine H1-receptor antagonist activity and inhibits histamine release from mast cells following antigen and non-antigen stimuli . It is a racemic mixture, though there is no noted difference in pharmacologic activity between its enantiomers .

Cellular Effects

Azelastine hydrochloride has been shown to have antiviral activity against SARS-CoV-2 in vitro . It also has antihistaminic effects providing immediate relief, mast cell stabilization providing early-phase intervention, and inhibition of expression and activation of anti-inflammatory mediators which characterize the late phase of the immune reaction .

Molecular Mechanism

Azelastine hydrochloride is a histamine H1-receptor antagonist and works by blocking the release of a number of inflammatory mediators including histamine . It is oxidatively metabolized to its main, and biologically active, metabolite desmethylazelastine by the cytochrome P450 enzyme system .

Temporal Effects in Laboratory Settings

In vitro studies have shown that azelastine hydrochloride exhibits antiviral activity against SARS-CoV-2 and reduces the viral load in infected individuals . It also inhibits the replication of Respiratory syncytial virus A (RSV A) in both prophylactic and therapeutic settings .

Dosage Effects in Animal Models

While specific studies on dosage effects of azelastine hydrochloride in animal models are limited, it has been shown that azelastine hydrochloride is generally well tolerated in both adults and children with allergic rhinitis .

Metabolic Pathways

Azelastine hydrochloride is oxidatively metabolized to its main, and biologically active, metabolite desmethylazelastine by the cytochrome P450 enzyme system .

Transport and Distribution

It is known that azelastine hydrochloride is administered topically and has local effects .

Subcellular Localization

Given its mechanism of action as a histamine H1-receptor antagonist, it is likely that it interacts with histamine receptors on the cell surface .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate d'azélastine est synthétisé par un processus en plusieurs étapes. La synthèse commence par la réaction de l'anhydride phtalique avec l'hydrazine pour former la phtalazinone. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 4-chlorobenzylidène en présence d'une base pour donner la 4-(4-chlorobenzyl)phtalazinone. L'étape finale implique la réaction de ce composé avec la 1-méthyl-4-pipéridone en milieu acide pour produire le chlorhydrate d'azélastine .

Méthodes de production industrielle

La production industrielle du chlorhydrate d'azélastine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'azélastine subit diverses réactions chimiques, notamment :

Oxydation : Le chlorhydrate d'azélastine peut être oxydé pour former la desméthylazélastine, un métabolite actif.

Réduction : Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.

Substitution : Le chlorhydrate d'azélastine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorobenzylique

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les nucléophiles comme le méthylate de sodium peuvent faciliter les réactions de substitution

Principaux produits formés

Desméthylazélastine : Formée par oxydation.

Dérivés substitués : Formés par des réactions de substitution nucléophile

Applications de recherche scientifique

Le chlorhydrate d'azélastine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études d'activité antihistaminique et de liaison aux récepteurs.

Biologie : Étudié pour ses effets sur les processus cellulaires tels que l'apoptose et l'autophagie.

Médecine : Étudié de manière approfondie pour son efficacité dans le traitement des affections allergiques et ses propriétés antivirales potentielles contre les virus respiratoires comme le SRAS-CoV-2 .

Industrie : Utilisé dans la formulation de sprays nasaux et de gouttes ophtalmiques pour un usage commercial .

Mécanisme d'action

Le chlorhydrate d'azélastine exerce ses effets en bloquant les récepteurs H1 de l'histamine sur les cellules effectrices, inhibant ainsi la libération de l'histamine et d'autres médiateurs inflammatoires. Cette action réduit les symptômes tels que les démangeaisons, les éternuements et la congestion nasale. De plus, le chlorhydrate d'azélastine stabilise les mastocytes et inhibe l'expression des cytokines pro-inflammatoires, contribuant à ses effets anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

Cetirizine : Un autre antihistaminique de deuxième génération utilisé pour traiter les affections allergiques.

Olopatadine : Utilisé dans le traitement de la conjonctivite allergique et possède des actions pharmacologiques similaires

Unicité

Le chlorhydrate d'azélastine est unique en raison de sa double action en tant qu'antihistaminique et stabilisateur des mastocytes. Cette double action procure un soulagement immédiat et durable des symptômes allergiques. De plus, le chlorhydrate d'azélastine a démontré des propriétés antivirales, ce qui en fait un composé polyvalent dans les milieux cliniques et de recherche .

Propriétés

IUPAC Name |

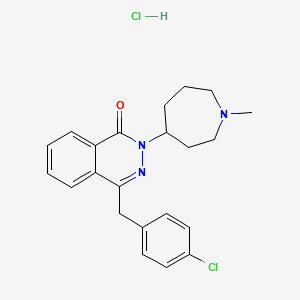

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAJYAHJQIWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58581-89-8 (Parent) | |

| Record name | Azelastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045945 | |

| Record name | Azelastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79307-93-0, 37932-96-0, 58581-89-8 | |

| Record name | Azelastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZELASTINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azelastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

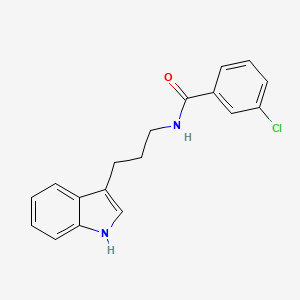

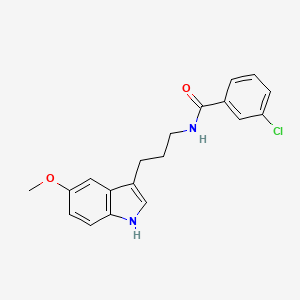

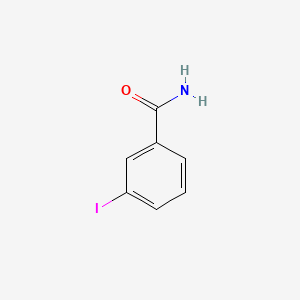

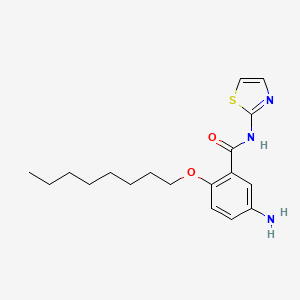

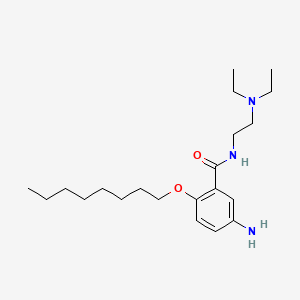

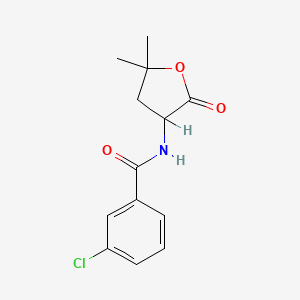

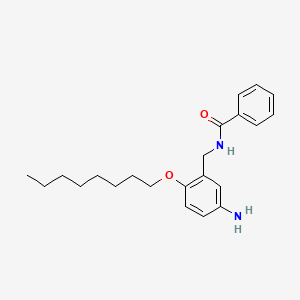

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)

![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)

![N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666185.png)

![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)

![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)